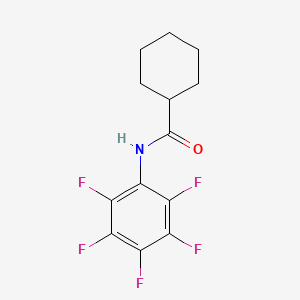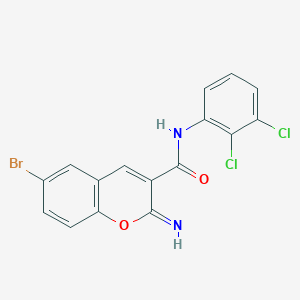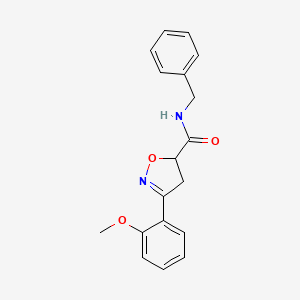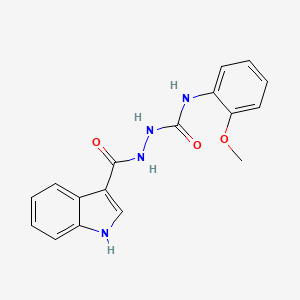
N-(pentafluorophenyl)cyclohexanecarboxamide
Overview
Description
N-(pentafluorophenyl)cyclohexanecarboxamide: is an organic compound characterized by the presence of a cyclohexane ring bonded to a carboxamide group, which is further substituted with a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentafluorophenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pentafluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(pentafluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Scientific Research Applications
N-(pentafluorophenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanecarboxamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(pentafluorophenyl)benzamide
- N-(pentafluorophenyl)acetamide
- N-(pentafluorophenyl)propionamide
Comparison: N-(pentafluorophenyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to its benzamide, acetamide, and propionamide analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(20)6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHSULFALKJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2,5-trimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4615298.png)
![methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)
![Cyclopentyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B4615323.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)


![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4615376.png)
![2-{1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4615383.png)
![methyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B4615390.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)
